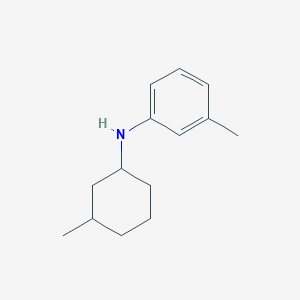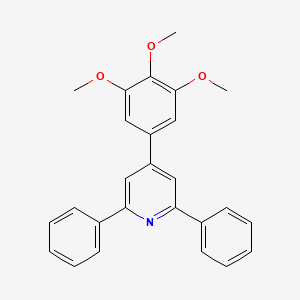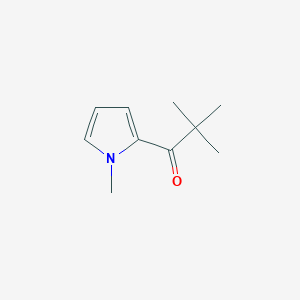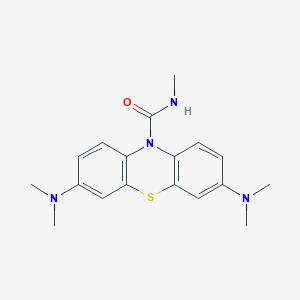![molecular formula C34H32NO9- B14322765 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate CAS No. 110894-24-1](/img/structure/B14322765.png)
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of bis(4-methoxyphenyl)(phenyl)methanol with a suitable alkylating agent to form the intermediate compound.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated intermediate with 4-oxobutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-aminophenoxy)-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-chlorophenoxy)-4-oxobutanoate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of multiple aromatic rings and ester functionalities also contributes to its unique properties and applications.
Properties
CAS No. |
110894-24-1 |
|---|---|
Molecular Formula |
C34H32NO9- |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
4-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propyl]-4-nitrophenoxy]-4-oxobutanoate |
InChI |
InChI=1S/C34H33NO9/c1-41-29-15-10-26(11-16-29)34(25-8-4-3-5-9-25,27-12-17-30(42-2)18-13-27)43-22-6-7-24-23-28(35(39)40)14-19-31(24)44-33(38)21-20-32(36)37/h3-5,8-19,23H,6-7,20-22H2,1-2H3,(H,36,37)/p-1 |
InChI Key |
UOUMGVUUWZPTDX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC4=C(C=CC(=C4)[N+](=O)[O-])OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
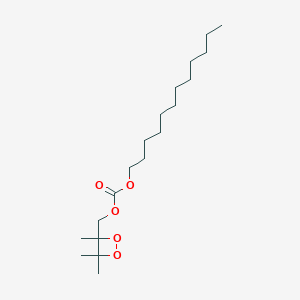



![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

